(3-Acryloxypropyl)methyldichlorosilane

Description

BenchChem offers high-quality (3-Acryloxypropyl)methyldichlorosilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Acryloxypropyl)methyldichlorosilane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[dichloro(methyl)silyl]propyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Cl2O2Si/c1-3-7(10)11-5-4-6-12(2,8)9/h3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAQKTTVWCCNHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](CCCOC(=O)C=C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20992099 | |

| Record name | 3-[Dichloro(methyl)silyl]propyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71550-63-5 | |

| Record name | 3-(Dichloromethylsilyl)propyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71550-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[Dichloro(methyl)silyl]propyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20992099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: (3-Acryloxypropyl)methyldichlorosilane

High-Fidelity Surface Functionalization & Reactive Interface Design

Executive Summary

(3-Acryloxypropyl)methyldichlorosilane (APMDS) represents a specialized class of bifunctional organosilanes used to bridge inorganic substrates with highly reactive organic polymer matrices. Unlike its more common trifunctional counterparts (e.g., trichlorosilanes) which form disordered 3D networks, the methyldichloro architecture of APMDS directs the formation of self-assembled monolayers (SAMs) with linear or cyclic topology. This guide details the physicochemical properties, reaction mechanisms, and a validated protocol for deploying APMDS in high-precision surface engineering.

Part 1: Chemical Identity & Molecular Architecture

APMDS is defined by its dual-reactivity profile: a hydrolytically sensitive inorganic head (silyl chloride) and a high-kinetic-rate organic tail (acrylate).

Physicochemical Data Table

| Property | Value | Technical Note |

| CAS Number | 71550-63-5 | Distinct from the methacryloxy analog (CAS 24636-31-5). |

| Formula | MW: 227.16 g/mol | |

| Density | 1.15 g/mL | At 25°C |

| Boiling Point | ~73°C | At reduced pressure (typically 2-5 mmHg). |

| Refractive Index | 1.4585 | At 20°C |

| Flash Point | 106°C | Combustible liquid. |

| Appearance | Clear, colorless to straw liquid | Yellowing indicates inhibitor depletion or oxidation. |

| Stability | Moisture Sensitive / Acid Sensitive | Rapidly evolves HCl upon contact with water. |

Structural Analysis: The "Methyl-Dichloro" Advantage

Researchers often default to trichlorosilanes, which possess three leaving groups. However, trichlorosilanes suffer from "vertical polymerization," creating thick, messy siloxane clumps.

APMDS possesses two chlorine leaving groups and one methyl blocking group.

-

Dichlorosilane Functionality: Limits crosslinking to a linear dimension. On a surface, this promotes the formation of "brush-like" structures or loops rather than rigid 3D cages. This increases the conformational freedom of the acrylate tail, making it more accessible for subsequent polymerization.

-

Acrylate vs. Methacrylate: The acrylate group lacks the methyl steric hindrance found in methacrylates, resulting in significantly faster polymerization kinetics (higher

). This makes APMDS ideal for UV-curing systems where rapid throughput is critical.

Part 2: Reactivity Profile & Mechanism

1. Inorganic Anchoring (Silanization)

The silyl chloride head reacts violently with surface hydroxyls (silanols) or physisorbed water.

-

Reaction:

-

Condensation:

CRITICAL WARNING - The HCl Trap: The hydrolysis of chlorosilanes generates Hydrochloric Acid (HCl) as a byproduct. Acrylate esters are susceptible to acid-catalyzed hydrolysis. If HCl is not scavenged immediately, it will cleave the organic tail, destroying the functionality of the monolayer.

2. Organic Polymerization

The acrylate tail undergoes free-radical polymerization. It is highly sensitive to oxygen inhibition but reacts rapidly under UV irradiation (254-365 nm) in the presence of photoinitiators.

Mechanism Visualization

Figure 1: Reaction pathway of APMDS showing the generation of HCl and the risk of autocatalytic degradation if not scavenged.

Part 3: Validated Experimental Protocol

Objective: Covalent attachment of APMDS to a glass/silica substrate with HCl scavenging.

Materials

-

Silane: APMDS (Store at 4°C, dark).

-

Solvent: Anhydrous Toluene (Water < 50 ppm).

-

Scavenger: Triethylamine (TEA) or Pyridine (Anhydrous).

-

Substrate: Borosilicate glass or Silicon wafer.

Step-by-Step Methodology

-

Substrate Activation (Piranha Etch):

-

Action: Treat substrate with 3:1

for 15 mins. -

Why: Maximizes surface silanol (-OH) density for anchoring.

-

Rinse: Copious DI water, then dry under

stream. Bake at 110°C for 20 mins to remove bulk water.

-

-

Reaction Setup (The Scavenger Method):

-

Prepare a 2% (v/v) solution of APMDS in anhydrous toluene in a glovebox or under Argon flow.

-

CRITICAL STEP: Add Triethylamine (TEA) at a 1.1 molar equivalent to the potential HCl yield (approx 2.2 equivalents relative to silane).

-

Observation: The solution should remain clear initially.

-

-

Silanization:

-

Immerse the substrate into the solution.[1]

-

Incubate for 1-4 hours at room temperature.

-

Self-Validation: As the reaction proceeds, you may observe a fine white precipitate (Triethylamine Hydrochloride salt). This confirms that HCl is being generated (reaction is happening) and successfully trapped.

-

-

Washing & Curing:

-

Remove substrate.[2]

-

Wash sequence: Toluene (removes unreacted silane)

Ethanol (solubilizes amine salts) -

Cure: Bake at 80°C for 30 minutes. Note: Do not exceed 100°C to prevent thermal polymerization of the acrylate tail.

-

Workflow Diagram

Figure 2: Operational workflow for APMDS deposition emphasizing the amine salt formation as a visual process indicator.

Part 4: Handling, Stability & Safety

-

Storage: Must be stored cold (2-8°C) and in the dark. The acrylate group is stabilized with inhibitors (e.g., MEHQ). If the liquid turns yellow/brown, the inhibitor is consumed, and polymerization is imminent.

-

Moisture Sensitivity: Dichlorosilanes are "popping gel" precursors. If water enters the storage bottle, the silane will hydrolyze and crosslink, building pressure that can shatter the container. Always purge headspace with dry Nitrogen/Argon after use.

-

Toxicity:

-

Lachrymator: The vapor is irritating to eyes and respiratory tract.

-

Corrosive: Releases HCl on contact with skin or mucous membranes.

-

References

-

Gelest, Inc. (2020).[3] Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochures. Link

-

Arkles, B. (1977). Tailoring Surfaces with Silanes. Chemtech, 7, 766-778. Link

-

Alfa Chemistry. (2024). (3-Acryloxypropyl)methyldichlorosilane - CAS 71550-63-5 Properties.[4][5][6]Link

-

ChemicalBook. (2025).[7][8] Product Data: (3-Acryloxypropyl)methyldichlorosilane.[4][5][6][9]Link

Sources

- 1. Novel polyfunctional silanes for improved hydrolytic stability at the polymer-silica interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gelest.com [gelest.com]

- 4. 71550-63-5 CAS MSDS ((3-ACRYLOXYPROPYL)METHYLDICHLOROSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. (3-ACRYLOXYPROPYL)METHYLDICHLOROSILANE | 71550-63-5 [chemicalbook.com]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Methacryloxypropyldimethylchlorosilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

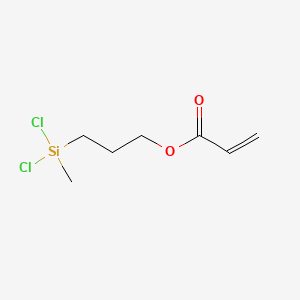

molecular structure of (3-Acryloxypropyl)methyldichlorosilane

An In-depth Technical Guide to (3-Acryloxypropyl)methyldichlorosilane: Molecular Structure, Properties, and Applications

Abstract

(3-Acryloxypropyl)methyldichlorosilane, with CAS number 71550-63-5, is a bifunctional organosilane compound of significant interest in materials science and polymer chemistry.[1][2] It possesses two distinct reactive moieties: a hydrolyzable methyldichlorosilyl group and a polymerizable acrylate group, connected by a stable propyl linkage. This dual-functionality allows it to act as a molecular bridge, or "coupling agent," between inorganic substrates and organic polymer matrices. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and reaction mechanisms. It further details its critical role as an adhesion promoter and surface modifier in advanced composites, coatings, and adhesives, offering field-proven insights for researchers and development professionals.

The Principle of Silane Coupling Agents: A Molecular Bridge

To appreciate the utility of (3-Acryloxypropyl)methyldichlorosilane, one must first understand the fundamental challenge it solves: the inherent incompatibility between inorganic materials (e.g., glass, metals, silica) and organic polymers. The interface between these materials is often a point of weakness, susceptible to mechanical failure and environmental degradation, particularly from moisture.

Silane coupling agents are designed to overcome this challenge.[3] They feature a general structure, R-Si-X₃, where:

-

X represents a hydrolyzable group, such as a chloride or alkoxy group. This end of the molecule reacts with hydroxyl groups present on the surface of inorganic materials, forming stable, covalent metalloxane bonds (e.g., Si-O-Substrate).[3]

-

R is an organofunctional group that is tailored to be compatible with and reactive towards a specific organic polymer system.[3]

(3-Acryloxypropyl)methyldichlorosilane is a prime example of this architecture. Its dichlorosilyl group provides a highly reactive pathway to bond with inorganic surfaces, while its acrylate group is readily incorporated into polymer chains via free-radical polymerization.

Molecular Structure and Physicochemical Properties

The efficacy of (3-Acryloxypropyl)methyldichlorosilane stems directly from its molecular structure, which combines a robust hydrocarbon linker with reactive functional groups at each end.

Caption: Molecular structure of (3-Acryloxypropyl)methyldichlorosilane.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 71550-63-5 | [1][2][4] |

| Molecular Formula | C₇H₁₂Cl₂O₂Si | [1][2] |

| Molecular Weight | 227.16 g/mol | [1][4] |

| Appearance | Colorless to transparent liquid | [1] |

| Density | 1.15 g/cm³ | [1][5] |

| Boiling Point | 73 °C | [1][4] |

| Refractive Index (n_D²⁰) | 1.4585 | [4] |

| Flash Point | 106.19 °C | [1] |

| Solubility | Reacts rapidly with water and other protic solvents. Soluble in most aprotic organic solvents. | [4][5] |

Synthesis and Reaction Mechanisms

Understanding the synthesis and reactivity of (3-Acryloxypropyl)methyldichlorosilane is crucial for its effective application.

Synthesis via Hydrosilylation

The primary industrial synthesis route is the platinum-catalyzed hydrosilylation of allyl acrylate with methyldichlorosilane (CH₃SiHCl₂).[6] This reaction involves the addition of the silicon-hydride (Si-H) bond across the carbon-carbon double bond of the allyl group.

The choice of allyl acrylate is critical. Direct hydrosilylation of acrylate esters can lead to undesired side products due to the conjugation of the double bond with the carbonyl group.[6] The use of an allyl ester spatially separates the reactive double bond from the ester functionality, ensuring a clean, regioselective addition to form the desired γ-adduct.[6] Catalysts like Karstedt's catalyst are highly effective for this transformation.[7][8]

Caption: Synthesis pathway via platinum-catalyzed hydrosilylation.

Core Reactivity: The Two Faces of the Molecule

The utility of this silane is defined by the independent reactivity of its two functional ends.

The methyldichlorosilyl group is highly susceptible to hydrolysis. In the presence of water or surface hydroxyl (-OH) groups, the silicon-chloride bonds are rapidly cleaved to form silanol intermediates (Si-OH) and hydrogen chloride (HCl).[9][10] These silanols are unstable and readily condense with each other to form stable siloxane (Si-O-Si) bonds or, more importantly, with hydroxyl groups on an inorganic surface to form durable Si-O-Substrate bonds.[3]

This mechanism is the foundation of its function as a coupling agent. The process primes an inorganic surface, making it organo-reactive.

Caption: Reaction mechanism of the dichlorosilyl group on a hydroxylated surface.

The acrylate group at the other end of the molecule is a classic monomer for free-radical polymerization. In the presence of a radical initiator (thermal or photochemical), the C=C double bond opens and reacts with other monomers (e.g., acrylates, styrenes, vinyl esters) to become part of a growing polymer chain.[11]

When the silane is already anchored to a surface via its silyl group, this polymerization step effectively grafts the polymer matrix directly onto the inorganic substrate, creating a truly continuous and robust interface.

Applications in Materials Science

The dual reactivity of (3-Acryloxypropyl)methyldichlorosilane makes it a versatile tool for creating high-performance composite materials.

-

Coupling Agent in Composites : Its primary application is in fiberglass-reinforced unsaturated polyester or acrylic composites.[11] Treating the glass fibers with the silane dramatically improves the load transfer from the polymer matrix to the reinforcement, increasing mechanical properties like flexural and tensile strength. It also prevents water from migrating along the fiber-matrix interface, greatly enhancing the wet strength and durability of the composite.[11]

-

Adhesion Promoter : In coatings, adhesives, and sealants, adding this silane to the formulation promotes robust adhesion to mineral, glass, and metal substrates.[11] It ensures that the coating or adhesive does not delaminate under physical stress or environmental exposure.

-

Surface Modification : It can be used to render mineral fillers (like silica or talc) hydrophobic and more compatible with organic resins. This leads to better dispersion of the filler, lower viscosity of the uncured resin, and improved mechanical properties of the final product.

Experimental Protocol: Surface Treatment of Glass Substrates

This protocol provides a validated workflow for modifying a glass surface using (3-Acryloxypropyl)methyldichlorosilane to prepare it for bonding with an acrylic resin.

Objective: To create a covalent bond between a glass substrate and the silane, presenting an acrylate-functionalized surface.

Causality: The protocol is designed to first generate a high density of hydroxyl groups on the glass surface (activation), then deposit a monolayer of the silane from an anhydrous solvent to prevent premature self-condensation, and finally cure the layer to form stable bonds.

Materials:

-

(3-Acryloxypropyl)methyldichlorosilane

-

Anhydrous Toluene or Xylene

-

Piranha solution (7:3 H₂SO₄:H₂O₂) or Plasma Cleaner

-

Glass substrates (e.g., microscope slides)

-

Nitrogen or Argon gas source

-

Oven

Procedure:

-

Surface Activation (Critical Step):

-

Thoroughly clean glass substrates by sonicating in acetone, then isopropanol.

-

Dry the slides under a stream of nitrogen.

-

Option A (Piranha Etch): Immerse the slides in Piranha solution for 15 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate PPE and a fume hood).

-

Option B (Plasma Clean): Treat the slides in an oxygen plasma cleaner for 5 minutes.

-

Rationale: This step removes organic contaminants and hydroxylates the surface, maximizing the number of Si-OH sites available for reaction.

-

Rinse extensively with deionized water and dry thoroughly in an oven at 110 °C for 1 hour. Cool in a desiccator.

-

-

Silanization Solution Preparation:

-

In a fume hood, prepare a 2% (v/v) solution of (3-Acryloxypropyl)methyldichlorosilane in anhydrous toluene.

-

Rationale: Anhydrous solvent is essential to prevent the silane from hydrolyzing and polymerizing in solution before it can react with the surface.[5]

-

-

Deposition:

-

Immerse the activated, dry glass substrates in the silanization solution for 2-5 minutes.

-

Rationale: This is sufficient time for a self-assembled monolayer to form on the surface. Longer times can lead to undesirable multilayer deposition.

-

-

Rinsing:

-

Remove the substrates from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane.

-

Dry under a gentle stream of nitrogen.

-

-

Curing:

-

Place the coated substrates in an oven at 110 °C for 30-60 minutes.

-

Rationale: The heat drives the condensation reaction, forming stable Si-O-Si and Si-O-Glass covalent bonds and removing residual water.

-

-

Validation:

-

The treated surface should now be hydrophobic. A simple validation is to place a water droplet on the surface; it should exhibit a significantly higher contact angle than on the cleaned, untreated glass. The surface is now ready for application of an acrylic resin or monomer solution for subsequent polymerization.

-

Safety and Handling

(3-Acryloxypropyl)methyldichlorosilane is a hazardous chemical that must be handled with appropriate precautions.

-

Primary Hazards : The compound is corrosive and causes severe skin burns and eye damage.[5] This is a direct result of its reaction with moisture to produce hydrochloric acid.[9] It is also classified as a skin sensitizer, which may cause an allergic reaction upon contact.[5]

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, and a face shield. A lab coat is mandatory.[5][12]

-

Storage : Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool (recommended 0-5 °C), dry, dark location away from incompatible materials.[4][5]

-

Incompatible Materials : Avoid contact with water, moisture, alcohols, amines, bases, oxidizing agents, and peroxides.[5] Reaction with these can be vigorous and release toxic fumes.

-

Spill & Disposal : Absorb small spills with an inert, dry material (e.g., sand, vermiculite). Dispose of the chemical and contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not allow it to enter water systems.

Conclusion

(3-Acryloxypropyl)methyldichlorosilane is a powerful and versatile molecular tool. Its carefully designed structure allows it to form a robust, covalent link at the challenging interface between inorganic and organic materials. By understanding its synthesis, the distinct reactivity of its functional groups, and proper handling protocols, researchers and engineers can leverage this silane to develop next-generation composites, adhesives, and coatings with superior performance, durability, and reliability.

References

-

Ataman Kimya. (n.d.). 3-METHACRYLOXYPROPYLTRIMETHOXYSILANE. Retrieved from [Link]

-

Hubei Jianghan New Materials Co., Ltd. (n.d.). (3-Acryloxypropyl)methyldimethoxysilane. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: (3-ACRYLOXYPROPYL)METHYLDICHLOROSILANE. Retrieved from [Link]

-

Gelest, Inc. (n.d.). (3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE, tech. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrosilylation reactions of polymethylhydrosiloxane with acrylates and methacrylates... Retrieved from [Link]

- Google Patents. (n.d.). US3925434A - The reaction of chlorosilanes with unsaturated organic compounds.

-

Wiley Online Library. (2013). Platinum‐Based Heterogeneously Catalyzed Hydrosilylation. Retrieved from [Link]

-

ResearchGate. (n.d.). A theoretical study on gas-phase reactions of acrylic acid with chlorine atoms... Retrieved from [Link]

-

National Institutes of Health (NIH). (2021). Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Selective hydrosilylation of allyl chloride with trichlorosilane. Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorosilane. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of Si with HCl to Form Chlorosilanes. Retrieved from [Link]

-

SciMeetings. (n.d.). Hydrosilylation of methacrylates with silicon nanoparticles... Retrieved from [Link] физичеal.org/abstract/hydrosilylation-of-methacrylates-with-silicon-nanoparticles-the-inhibitory-effect-of-h-si-surface-groups-on-thermal-auto-polymerization/

-

ResearchGate. (n.d.). ¹H NMR spectrum of 3-methacryloxypropyltrimethoxysilane (MAPTMS)... Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 71550-63-5 CAS MSDS ((3-ACRYLOXYPROPYL)METHYLDICHLOROSILANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. (3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE, tech - Gelest, Inc. [gelest.com]

- 4. (3-ACRYLOXYPROPYL)METHYLDICHLOROSILANE | 71550-63-5 [chemicalbook.com]

- 5. gelest.com [gelest.com]

- 6. researchgate.net [researchgate.net]

- 7. qualitas1998.net [qualitas1998.net]

- 8. SciMeetings [scimeetings.acs.org]

- 9. Chlorosilanes | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. Chlorosilane - Wikipedia [en.wikipedia.org]

- 11. (3-Acryloxypropyl)methyldimethoxysilane-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of (3-Acryloxypropyl)methyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Bifunctional Silane

(3-Acryloxypropyl)methyldichlorosilane is a versatile organosilane coupling agent of significant interest in materials science and various industrial applications. Its unique bifunctional nature, possessing a reactive acryloxy group and hydrolyzable methyldichlorosilyl group, allows it to act as a molecular bridge between organic polymers and inorganic substrates. The acryloxy group can participate in free-radical polymerization, making it a valuable monomer for the synthesis of specialty polymers and composites.[1][2] Simultaneously, the dichlorosilyl moiety can be readily hydrolyzed to form silanols, which can then condense with hydroxyl groups on the surfaces of inorganic materials like glass, silica, and metal oxides, forming stable covalent bonds.[1] This dual reactivity makes it an essential component in the formulation of adhesives, sealants, coatings, and in the surface modification of materials to enhance adhesion, durability, and other performance characteristics. This guide provides a comprehensive overview of the primary synthesis pathways for (3-Acryloxypropyl)methyldichlorosilane, offering detailed protocols, mechanistic insights, and a comparative analysis of the available methods.

Core Synthesis Pathways: A Comparative Overview

The synthesis of (3-Acryloxypropyl)methyldichlorosilane can be primarily achieved through two distinct chemical transformations: the hydrosilylation of allyl acrylate with methyldichlorosilane and a condensation reaction involving a pre-functionalized silane. Each pathway offers unique advantages and challenges in terms of reagent availability, reaction conditions, and overall efficiency.

| Synthesis Pathway | Key Reactants | Catalyst/Reagent | Typical Reaction Conditions | Advantages | Disadvantages |

| Hydrosilylation | Allyl Acrylate, Methyldichlorosilane | Platinum-based catalysts (e.g., Speier's, Karstedt's) | 60-100°C, inert atmosphere | High atom economy, direct formation of C-Si bond | Exothermic reaction, potential for side reactions (e.g., polymerization), cost of catalyst |

| Condensation | (3-Chloropropyl)methyldichlorosilane, Acrylate Salt (e.g., potassium acrylate) | Phase-transfer catalyst (optional) | 110-150°C | Utilizes readily available starting materials | Generates salt byproduct, may require higher temperatures |

Pathway 1: Platinum-Catalyzed Hydrosilylation

The most common and atom-economical route to (3-Acryloxypropyl)methyldichlorosilane is the platinum-catalyzed hydrosilylation of allyl acrylate with methyldichlorosilane.[3] This reaction involves the addition of the silicon-hydrogen bond of the silane across the carbon-carbon double bond of the allyl group.

Reaction Mechanism: The Chalk-Harrod Pathway

The platinum-catalyzed hydrosilylation is generally understood to proceed via the Chalk-Harrod mechanism. This catalytic cycle involves the following key steps:

-

Oxidative Addition: The Si-H bond of methyldichlorosilane oxidatively adds to the platinum(0) catalyst, forming a platinum(II) hydride-silyl complex.

-

Olefin Coordination: The allyl acrylate molecule coordinates to the platinum center.

-

Migratory Insertion: The coordinated double bond of the allyl group inserts into the platinum-hydrogen bond. This step determines the regioselectivity of the reaction, typically favoring the anti-Markovnikov addition, which places the silicon atom at the terminal carbon of the double bond.

-

Reductive Elimination: The final product, (3-Acryloxypropyl)methyldichlorosilane, is released from the platinum center through reductive elimination, regenerating the active platinum(0) catalyst.

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

Experimental Protocol: Hydrosilylation Synthesis

This protocol is a representative procedure adapted from established methods for the synthesis of similar acryloxypropylsilanes.

Materials and Equipment:

-

Allyl acrylate

-

Methyldichlorosilane

-

Speier's catalyst (H₂PtCl₆ solution in isopropanol) or Karstedt's catalyst

-

Polymerization inhibitor (e.g., hydroquinone, phenothiazine)

-

Anhydrous toluene (or other suitable solvent)

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Heating mantle with temperature controller

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Assemble the three-neck flask under an inert atmosphere. Ensure all glassware is dry.

-

Initial Charge: To the flask, add allyl acrylate and a small amount of polymerization inhibitor. If using a solvent, add anhydrous toluene.

-

Catalyst Addition: Introduce the platinum catalyst to the reaction mixture with stirring.

-

Addition of Silane: Slowly add methyldichlorosilane to the reaction mixture via the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature (typically 60-80°C).

-

Reaction Monitoring: The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the Si-H stretching band around 2200 cm⁻¹.

-

Work-up: Once the reaction is complete (indicated by the absence of the Si-H peak), the crude product is cooled to room temperature.

-

Purification: The product is purified by vacuum distillation to remove the solvent, unreacted starting materials, and any high-boiling point byproducts. The fraction corresponding to (3-Acryloxypropyl)methyldichlorosilane is collected.

Causality in Experimental Choices:

-

Inert Atmosphere: Methyldichlorosilane is moisture-sensitive and will readily hydrolyze. An inert atmosphere prevents this side reaction.

-

Polymerization Inhibitor: The acryloxy group is susceptible to free-radical polymerization, especially at elevated temperatures. An inhibitor is crucial to prevent the formation of unwanted polymer byproducts.

-

Controlled Addition: The exothermic nature of the hydrosilylation reaction necessitates slow, controlled addition of the silane to manage the reaction temperature and prevent runaway reactions.

-

Vacuum Distillation: The product has a relatively high boiling point, and vacuum distillation allows for purification at a lower temperature, minimizing thermal degradation and polymerization.

Pathway 2: Condensation Reaction

An alternative route to (3-Acryloxypropyl)methyldichlorosilane involves a condensation reaction between a chloropropyl-functionalized silane and an acrylate salt.[3] This method avoids the use of expensive platinum catalysts but typically requires higher reaction temperatures and generates a salt byproduct that must be removed.

Reaction Mechanism: Nucleophilic Substitution

The core of this pathway is a nucleophilic substitution reaction. The acrylate anion acts as a nucleophile, attacking the carbon atom attached to the chlorine in (3-chloropropyl)methyldichlorosilane, displacing the chloride ion and forming the desired ester linkage.

Caption: A simplified representation of the condensation reaction pathway.

Experimental Protocol: Condensation Synthesis

This protocol is a general procedure based on the synthesis of analogous acryloxypropylsilanes.

Materials and Equipment:

-

(3-Chloropropyl)methyldichlorosilane

-

Potassium acrylate (or sodium acrylate)

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt, optional)

-

Polymerization inhibitor

-

High-boiling point solvent (e.g., N,N-dimethylformamide, DMF)

-

Reaction vessel with mechanical stirrer, condenser, and thermometer

-

Heating mantle

-

Filtration apparatus

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: Charge the reaction vessel with (3-chloropropyl)methyldichlorosilane, potassium acrylate, polymerization inhibitor, and solvent. If used, add the phase-transfer catalyst.

-

Heating: Heat the mixture with vigorous stirring to the reaction temperature (typically 110-150°C).

-

Reaction Time: Maintain the reaction at temperature for several hours until completion. Reaction progress can be monitored by techniques such as gas chromatography (GC) to observe the consumption of the starting materials.

-

Work-up: Cool the reaction mixture and filter to remove the precipitated potassium chloride.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation.

Causality in Experimental Choices:

-

High Temperature: The nucleophilic substitution reaction often requires thermal energy to proceed at a reasonable rate.

-

Phase-Transfer Catalyst: In cases where the acrylate salt has low solubility in the reaction medium, a phase-transfer catalyst can facilitate the transport of the acrylate anion to the reaction site, improving the reaction rate.

-

Filtration: The solid salt byproduct must be removed from the reaction mixture before the final purification step.

Product Characterization and Validation

To ensure the successful synthesis of (3-Acryloxypropyl)methyldichlorosilane, proper characterization of the final product is essential. The following techniques are commonly employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the structure of the molecule. The spectrum should show characteristic peaks for the protons of the methyl, propyl, and acryloxy groups in the expected integration ratios.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands include the C=O stretch of the ester (around 1720 cm⁻¹), the C=C stretch of the acrylate group (around 1635 cm⁻¹), and the Si-Cl stretches (in the region of 450-650 cm⁻¹). The absence of a strong Si-H band (around 2200 cm⁻¹) is a key indicator of a complete hydrosilylation reaction.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.

Safety and Handling Considerations

Both synthesis pathways involve hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

(3-Acryloxypropyl)methyldichlorosilane: This compound is corrosive and will cause severe skin burns and eye damage. It is also a skin sensitizer. It reacts with water and moisture, releasing hydrogen chloride gas.[4]

-

Methyldichlorosilane: This is a flammable and corrosive liquid that reacts violently with water.

-

Allyl Acrylate: This is a flammable liquid and is toxic if inhaled or absorbed through the skin.

-

Platinum Catalysts: While used in small quantities, some platinum compounds can be sensitizers.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all recommended safety procedures.

Conclusion

The synthesis of (3-Acryloxypropyl)methyldichlorosilane is achievable through two primary routes: hydrosilylation and condensation. The hydrosilylation pathway, while requiring a catalyst, offers a more direct and atom-economical approach. The condensation route provides an alternative that avoids precious metal catalysts but involves higher temperatures and the formation of a salt byproduct. The choice of synthesis pathway will depend on factors such as the availability and cost of starting materials, desired purity, and scale of the reaction. Careful execution of the experimental procedures, coupled with thorough characterization of the final product, is crucial for obtaining high-purity (3-Acryloxypropyl)methyldichlorosilane for its diverse applications in materials science and beyond.

References

- CN105418668A - Preparation method for 3-acryloyloxy propyl trimethoxysilane - Google Patents.

- WO2016005757A1 - Process for preparation of 3-methacryloxypropyldimethylchlorosilane in continuous flow reactor - Google Patents.

- Nam, K.-H., Lee, T.-H., Bae, B.-S., & Popall, M. (2007). Condensation reaction of 3-(methacryloxypropyl)-trimethoxysilane and diisobutylsilanediol in non-hydrolytic sol-gel process. Journal of Sol-Gel Science and Technology, 44(2), 157-163.

-

(3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE, tech | Gelest, Inc. Available at: [Link]

-

Selective hydrosilylation of allyl chloride with trichlorosilane - PMC - NIH. Available at: [Link]

-

(3-ACRYLOXYPROPYL)TRIMETHOXYSILANE, 96% | Gelest, Inc. Available at: [Link]

-

(3-ACRYLOXYPROPYL)METHYLDICHLOROSILANE | Gelest, Inc. Available at: [Link]

-

(3-Acryloxypropyl)methyldimethoxysilane - Hubei Jianghan New Materials Co., Ltd. Available at: [Link]

-

An efficient method to synthesize chlorosilanes from hydrosilanes - ResearchGate. Available at: [Link]

-

Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes - ResearchGate. Available at: [Link]

-

(a) 1 H NMR spectra of HBPSi and 3-methacryloxypropyltrimethoxysilane... - ResearchGate. Available at: [Link]

- WO2019060475A2 - Synthesis of organo chlorosilanes from organosilanes - Google Patents.

-

Platinum‐Based Heterogeneously Catalyzed Hydrosilylation - qualitas1998.net. Available at: [Link]

-

Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - NIH. Available at: [Link]

-

Synthesis of Organoalkoxysilanes: Versatile Organic–Inorganic Building Blocks - MDPI. Available at: [Link]

-

Selective hydrosilylation of allyl chloride with trichlorosilane - ResearchGate. Available at: [Link]

-

Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC - NIH. Available at: [Link]

-

Termination of Living Anionic Polymerizations Using Chlorosilane Derivatives: A General Synthetic Methodology for the Synthesis of End-Functionalized Polymers | Journal of the American Chemical Society. Available at: [Link]

Sources

A Technical Guide to 3-[dichloro(methyl)silyl]propyl prop-2-enoate: A Bifunctional Silane for Advanced Material Synthesis

This guide provides an in-depth technical overview of 3-[dichloro(methyl)silyl]propyl prop-2-enoate, a versatile organosilane compound pivotal in surface modification, polymer synthesis, and the development of advanced composite materials. We will explore its fundamental chemical properties, core reactivity, and established protocols, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Chemical Identification and Nomenclature

Precise identification is the foundation of scientific application. While commonly known by its trivial name, (3-Acryloxypropyl)methyldichlorosilane, the systematic IUPAC name is 3-[dichloro(methyl)silyl]propyl prop-2-enoate [1]. This nomenclature accurately describes its structure: a prop-2-enoate (acrylate) ester linked via a propyl chain to a dichloromethylsilyl group.

| Identifier | Value |

| IUPAC Name | 3-[dichloro(methyl)silyl]propyl prop-2-enoate[1] |

| Common Name | (3-Acryloxypropyl)methyldichlorosilane |

| Synonyms | 3-(Dichloromethylsilyl)propyl acrylate[1] |

| CAS Number | 71550-63-5[1] |

| Molecular Formula | C₇H₁₂Cl₂O₂Si[1] |

| Molecular Weight | 227.16 g/mol [1] |

| Canonical SMILES | C(Cl)Cl[1] |

| InChI | InChI=1S/C7H12Cl2O2Si/c1-3-7(10)11-5-4-6-12(2,8)9/h3H,1,4-6H2,2H3[1] |

| InChIKey | GBAQKTTVWCCNHH-UHFFFAOYSA-N[1] |

Physicochemical Properties

The utility of this molecule is directly tied to its physical and chemical characteristics. It is a colorless liquid with properties that dictate its handling, storage, and reaction conditions.

| Property | Value | Significance for Application |

| Boiling Point | 73 °C[2] | Indicates volatility; purification can be achieved by vacuum distillation. |

| Density | 1.15 g/cm³[2] | Denser than water. |

| Refractive Index | 1.4585[2] | Useful for quality control and characterization. |

| Solubility | Soluble in most aromatic and aliphatic solvents.[3] | Allows for use in a wide range of organic reaction media. |

| Hydrolytic Sensitivity | Reacts rapidly with water, moisture, and protic solvents.[2][4] | This is the key reactive property for surface coupling. Requires anhydrous handling conditions. |

| Storage Temperature | Below 5°C[2] | Stored under refrigeration in a sealed container to maintain stability.[4] |

Core Reactivity: A Molecule of Dual Functionality

The scientific importance of 3-[dichloro(methyl)silyl]propyl prop-2-enoate lies in its bifunctional nature. It possesses two distinct reactive sites, enabling it to act as a molecular bridge between dissimilar materials.

Caption: Dual functionality of the subject molecule.

Mechanism 1: Hydrolysis and Condensation of the Dichlorosilyl Group

The dichlorosilyl moiety is the anchor for inorganic surfaces. The silicon-chlorine bonds are highly labile and readily react with water or, more importantly, with hydroxyl (-OH) groups present on the surface of materials like glass, silica, and metal oxides.

-

Hydrolysis: The Si-Cl bonds are rapidly hydrolyzed, even by trace atmospheric moisture, to form highly reactive silanol groups (Si-OH) and hydrogen chloride (HCl) as a byproduct.[4]

-

Condensation: These silanol intermediates can then undergo condensation in two ways:

-

With Surface Hydroxyls: They react with -OH groups on a substrate to form stable, covalent siloxane bonds (Si-O-Substrate). This is the primary mechanism for surface grafting.

-

With Other Silanols: They can self-condense with other silanol molecules to form a cross-linked polysiloxane network (Si-O-Si) on the surface.

-

This two-step process effectively tethers the molecule to the inorganic surface, leaving the acrylate tail oriented away from the substrate, ready for further reaction.

Caption: Hydrolysis and condensation on a hydroxylated surface.

Mechanism 2: Polymerization of the Acryloxy Group

The prop-2-enoate (acrylate) functional group is a classic vinyl monomer. It readily participates in free-radical polymerization, allowing it to be copolymerized with a vast array of other monomers (e.g., other acrylates, styrenes, vinyl acetate).[3][5] This reaction enables the molecule to become an integral part of a polymer chain, effectively "growing" an organic polymer from the inorganic surface to which it is anchored. This is the principle behind creating "hairy" nanoparticles or functionalized surfaces for chromatography and drug delivery systems.

Key Applications in Research and Development

The dual-reactivity mechanism makes this silane a powerful tool in materials science.

-

Surface Modification & Adhesion Promotion: It is widely used to functionalize inorganic surfaces (like glass fibers, silica nanoparticles) to make them compatible with organic polymer matrices.[6][7]

-

Causality: By creating a covalent bridge between the inorganic filler and the polymer resin, it dramatically improves the composite material's mechanical properties, such as tensile strength, water resistance, and thermal stability.[3][5] The silane acts as an adhesion promoter, preventing delamination at the organic-inorganic interface.

-

-

Synthesis of Grafted Polymer Networks: Surfaces treated with this silane become platforms for subsequent polymerization reactions.[8] This "grafting-from" approach allows for the creation of dense polymer brushes on surfaces, which can be used to control surface wettability, biocompatibility, or to immobilize catalysts.[9][10]

-

Development of Silane-Modified Polymers: It can be used as a co-monomer in polymerization reactions to synthesize polymers with pendant dichlorosilyl groups. These polymers can be cross-linked upon exposure to moisture, a property leveraged in high-performance coatings, adhesives, and sealants that cure at room temperature.[3][5]

Caption: Two-step process for creating polymer-grafted surfaces.

Experimental Protocols: A Practical Guide

The following protocols provide a framework for the two most common applications. Note: All procedures involving dichlorosilanes must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Surface Silanization of Glass Slides

This protocol describes how to create a surface primed with reactive acrylate groups.

-

Substrate Pre-cleaning (Justification: To expose surface hydroxyl groups and remove organic contaminants for efficient silanization).

-

Immerse glass slides in a piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30 minutes. (Extreme Caution: Piranha solution is highly corrosive and reacts violently with organic materials).

-

Rinse copiously with deionized water.

-

Dry the slides in an oven at 120°C for at least 2 hours and cool under vacuum or in a desiccator.

-

-

Silanization Reaction (Justification: Anhydrous conditions prevent premature polymerization of the silane in solution).

-

Prepare a 2% (v/v) solution of 3-[dichloro(methyl)silyl]propyl prop-2-enoate in anhydrous toluene in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Immerse the clean, dry glass slides in the solution.

-

Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

-

-

Post-Reaction Workup (Justification: To remove unbound silane and drive the condensation reaction to form stable covalent bonds).

-

Remove the slides from the solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed silane.

-

Rinse with ethanol and then deionized water.

-

Cure the slides in an oven at 110°C for 1 hour to promote the formation of stable siloxane bonds.

-

The slides are now functionalized and ready for subsequent polymerization.

-

Protocol 2: "Grafting-From" Polymerization of Methyl Methacrylate

This protocol details how to grow polymer chains from the functionalized surface.

-

Reaction Setup.

-

Place the acrylate-functionalized glass slides in a Schlenk flask.

-

Add a solution of methyl methacrylate (monomer) and a free-radical initiator (e.g., AIBN, 0.1 mol%) in an appropriate solvent like toluene or DMF.

-

De-gas the solution by performing three freeze-pump-thaw cycles to remove oxygen, which inhibits radical polymerization.

-

-

Polymerization.

-

Immerse the flask in an oil bath preheated to the appropriate temperature for the chosen initiator (e.g., 60-70°C for AIBN).

-

Allow the polymerization to proceed for the desired time (typically 4-24 hours), depending on the target polymer chain length.

-

-

Purification.

-

Remove the slides and wash them extensively in a good solvent for the polymer (e.g., acetone or THF) using a Soxhlet extractor to remove any non-covalently bound polymer.

-

Dry the slides under vacuum. The increase in weight or thickness (measured by ellipsometry) confirms successful polymer grafting.

-

Safety and Handling

3-[dichloro(methyl)silyl]propyl prop-2-enoate is a reactive and hazardous chemical. Strict safety protocols are mandatory.

-

Primary Hazards:

-

Corrosive: Causes severe skin burns and serious eye damage.[4]

-

Reacts with Water: Contact with moisture releases corrosive hydrogen chloride (HCl) gas.[4] The reaction can be vigorous.

-

Inhalation Hazard: Vapors can cause respiratory irritation.[4] Dichlorosilane compounds are generally classified as acutely toxic if inhaled.[11]

-

Sensitization: The acrylate component may cause an allergic skin reaction.[4]

-

| Handling Procedure | Precautionary Measures |

| Storage | Store in a cool (below 5°C), dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[2][4] Keep away from moisture, heat, sparks, and incompatible materials (alcohols, amines, oxidizing agents).[4][12] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat are required.[13] Work must be performed in a chemical fume hood. For significant quantities or potential for aerosolization, a respirator may be necessary.[11] |

| Spill & Disposal | Absorb small spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for disposal. Do not use water.[4] Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |

References

-

Acryloxypropyltrimethoxysilane | C9H18O5Si | CID 151204. PubChem. [Link]

-

(3-acryloxypropyl)trichlorosilane (C6H9Cl3O2Si). PubChem. [Link]

-

(3-Acryloxypropyl)methyldimethoxysilane. Hubei Jianghan New Materials Co., Ltd.. [Link]

-

3-Acryloxypropyl Methyl Dimethoxysilane. LabSolutions. [Link]

-

3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318. PubChem. [Link]

-

(3-ACRYLOXYPROPYL)METHYLDICHLOROSILANE Safety Data Sheet. Gelest, Inc.. [Link]

-

(3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE, 95% Safety Data Sheet. Gelest, Inc.. [Link]

-

(3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE, tech. Gelest, Inc.. [Link]

-

(3-ACRYLOXYPROPYL)TRIMETHOXYSILANE, 96%. Gelest, Inc.. [Link]

-

Preparation, stabilization and CHARACTERIZATION of 3-(Methacryloyloxy) propyl trimethoxy silane modified colloidal nanosilica particles. ResearchGate. [Link]

- Preparation method for 3-acryloyloxy propyl trimethoxysilane.

-

Monomers grafted to silica surfaces using RAFT. ResearchGate. [Link]

-

Dichlorosilane Safety Data Sheet. Praxair. [Link]

-

SAFETY DATA SHEET - DICHLOROSILANE. REC Silicon. [Link]

-

Leveraging the Activated Monomer Mechanism to Create Grafted Polymer Networks in Epoxide–Acrylate Hybrid Photopolymerizations. MDPI. [Link]

-

Surface modification of zeolite and kaolin with 3-(aminopropyl) triethoxysilane and 3-(trimethoxysilyl) propyl methacrylate. AVESİS. [Link]

- Method for preparing 3-(methacryloxy)propyltrimethoxysilane.

-

The Effect of 3-(Glycidoloxy Propyl) Trimethoxy Silane Concentration on Surface Modification of SiO2 Nanoparticles. ResearchGate. [Link]

-

SAFETY DATA SHEET Dichlorosilane. Linde Gas GmbH. [Link]

-

Polymer Grafting and its chemical reactions. National Institutes of Health (NIH). [Link]

-

DICHLOROSILANE HAZARD SUMMARY. NJ.gov. [Link]

-

Grafting of polymers onto SiO2 surfaces through surface-attached monomers. ResearchGate. [Link]

-

Dichlorosilane. Linde. [Link]

-

Graftig Copolymerization of Hydrophilic Monomers Onto Alginate for Modification it,s Structure. Oriental Journal of Chemistry. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. (3-ACRYLOXYPROPYL)METHYLDICHLOROSILANE | 71550-63-5 [chemicalbook.com]

- 3. (3-Acryloxypropyl)methyldimethoxysilane-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]

- 4. gelest.com [gelest.com]

- 5. The important role of 3-(methacryloyloxy)propyltrimethoxysilane_Chemicalbook [chemicalbook.com]

- 6. (3-ACRYLOXYPROPYL)METHYLDIMETHOXYSILANE, tech - Gelest, Inc. [gelest.com]

- 7. (3-ACRYLOXYPROPYL)TRIMETHOXYSILANE, 96% - Gelest, Inc. [gelest.com]

- 8. Leveraging the Activated Monomer Mechanism to Create Grafted Polymer Networks in Epoxide–Acrylate Hybrid Photopolymerizations [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. amp.generalair.com [amp.generalair.com]

- 12. recsilicon.com [recsilicon.com]

- 13. nj.gov [nj.gov]

Technical Guide: Physical Characteristics & Applications of Dichloromethyl(3-prop-2-enoyloxypropyl)silicon

Common Name: (3-Acryloxypropyl)methyldichlorosilane CAS Registry Number: 71550-63-5[1][2][3][4][5]

Executive Summary

Dichloromethyl(3-prop-2-enoyloxypropyl)silicon, widely recognized in industrial and research contexts as (3-Acryloxypropyl)methyldichlorosilane , is a bifunctional organosilane coupling agent. Its molecular architecture features a reactive chlorosilyl headgroup capable of covalent attachment to inorganic substrates (glass, silica, metals) and an acrylate tail capable of free-radical polymerization.

This technical guide provides a rigorous analysis of its physical properties, reactivity profiles, and application protocols. It is designed for researchers requiring precise data for surface functionalization, polymer composite synthesis, and chromatographic stationary phase development.

Chemical Identity & Structural Analysis[6]

The compound serves as a bridge between inorganic surfaces and organic polymers. The "dichloromethyl" nomenclature refers to the silicon center bonded to two chlorine atoms and one methyl group, alongside the functional acrylate propyl chain.

| Attribute | Detail |

| IUPAC Name | Dichloromethyl(3-prop-2-enoyloxypropyl)silicon |

| Common Name | (3-Acryloxypropyl)methyldichlorosilane |

| CAS Number | 71550-63-5 |

| Molecular Formula | |

| Molecular Weight | 227.16 g/mol |

| SMILES | CC=C)(Cl)Cl |

| Structure Description | A central silicon atom bonded to: 1.[1][3][5][6][7][8] Methyl group ( |

Physical Characteristics

The following data represents the standard physical properties for high-purity (>95%) grades of the compound. Note that as a chlorosilane, it is highly sensitive to moisture; physical appearance may degrade (cloudiness/precipitate) upon exposure to atmospheric humidity due to hydrolysis.

| Property | Value | Conditions / Notes |

| Physical State | Liquid | Clear to straw-colored |

| Density | 1.150 g/mL | @ 20°C (Relative to water = 1) |

| Boiling Point | 73°C | @ 0.1 mm Hg (Vacuum distillation) |

| Refractive Index ( | 1.4585 | Standard optical reference |

| Flash Point | > 100°C | Cleveland Open Cup (COC) |

| Melting/Freezing Point | < 0°C | Liquid at standard laboratory temps |

| Solubility | Reacts violently | Reacts with water, alcohols, amines |

| Vapor Density | > 1 | (Air = 1) |

| Odor | Acrid | Characteristic of HCl evolution |

Technical Insight: The boiling point is significantly suppressed under vacuum (0.1 mm Hg) to prevent thermal polymerization of the acrylate group, which can occur at temperatures exceeding 80–100°C without sufficient inhibition.

Reactivity & Stability Profile

Understanding the dual-reactivity mechanism is critical for successful application.

Hydrolytic Instability (Inorganic Interface)

The silicon-chlorine (

-

Reaction:

-

Implication: Operations must be conducted in anhydrous environments (glovebox or Schlenk line) using dry solvents (toluene, hexane, or anhydrous ethanol if ethoxy-exchange is intended).

Acrylate Polymerization (Organic Interface)

The prop-2-enoyloxy (acrylate) tail is susceptible to free-radical polymerization.

-

Inhibitors: Commercial samples are typically stabilized with phenolic inhibitors (e.g., MEHQ or BHT) to prevent spontaneous polymerization during storage.

-

Storage: Must be stored in the dark at 0–5°C to maintain stability. Heat or UV light can trigger premature crosslinking.

Experimental Protocol: Surface Silanization

Objective: Covalent attachment of acrylate functionality to a silica (glass) substrate. Safety Warning: This reaction evolves HCl gas. Perform in a fume hood. Wear acid-resistant gloves and eye protection.

Materials

-

(3-Acryloxypropyl)methyldichlorosilane (Target Silane)

-

Anhydrous Toluene (Solvent)

-

Triethylamine (Base scavenger for HCl)

-

Cleaned Silica/Glass Substrate (Piranha-cleaned or Plasma-treated)

Workflow

-

Preparation: Prepare a 2% (v/v) solution of the silane in anhydrous toluene under an inert atmosphere (

or -

Scavenger Addition: Add Triethylamine (1.1 molar equivalents relative to silane) to neutralize the HCl by-product. This prevents acid-induced etching of sensitive substrates or autocatalytic polymerization.

-

Incubation: Immerse the silica substrate in the solution for 1–4 hours at room temperature.

-

Note: Chlorosilanes react faster than alkoxysilanes; prolonged exposure may lead to disordered multilayer formation.

-

-

Washing: Remove substrate and rinse sequentially with toluene, ethanol, and acetone to remove unreacted silane and physisorbed by-products.

-

Curing: Bake the substrate at 80°C for 30 minutes to drive the condensation reaction (formation of stable

bonds).

Mechanistic Visualization

The following diagram illustrates the chemical pathway from the precursor liquid to the functionalized surface.

Figure 1: Step-wise mechanism of surface functionalization, highlighting the critical hydrolysis and condensation phases.

Safety & Handling Directives

-

Corrosivity: The compound causes severe skin burns and eye damage.[5] The hydrolysis product (HCl) is a respiratory irritant.

-

Moisture Sensitivity: Keep containers tightly sealed. Use septum techniques for dispensing.

-

Spill Management: Neutralize spills with sodium bicarbonate or lime before disposal. Do not use water, as it will generate acid clouds.

References

-

Gelest, Inc. (2015). (3-Acryloxypropyl)methyldichlorosilane Safety Data Sheet (SDS) SIA0196.0.[5] Retrieved from

-

Alfa Chemistry . (2024). Product Specification: (3-Acryloxypropyl)methyldichlorosilane (CAS 71550-63-5).[1][3][4][5] Retrieved from

-

PubChem . (2024). Compound Summary: Silane, (3-acryloxypropyl)methyldichlorosilane.[1][2][3][4][5][6][10] National Library of Medicine. Retrieved from

- Arkles, B. (2014). Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochure.

Sources

- 1. Page loading... [guidechem.com]

- 2. methyl silicate suppliers USA [americanchemicalsuppliers.com]

- 3. methyl silicate suppliers USA [americanchemicalsuppliers.com]

- 4. s3.amazonaws.com [s3.amazonaws.com]

- 5. gelest.com [gelest.com]

- 6. 3-acryloxypropyl trimethoxysilane | CAS#:4369-14-6 | Chemsrc [chemsrc.com]

- 7. TW299288B - - Google Patents [patents.google.com]

- 8. acryloxypropyl suppliers USA [americanchemicalsuppliers.com]

- 10. (3-ACRYLOXYPROPYL)METHYLDICHLOROSILANE IOTA 71550-Silane Manufacturer [iotasilane.com]

The Dual-Reactivity Workhorse: A Technical Guide to (3-Acryloxypropyl)methyldichlorosilane (C₇H₁₂Cl₂O₂Si)

Introduction: Bridging Organic and Inorganic Worlds

In the landscape of advanced materials science and covalent drug-conjugate development, the ability to form stable, functional interfaces between disparate materials is paramount. (3-Acryloxypropyl)methyldichlorosilane is a bifunctional organosilane that serves as a powerful molecular bridge, uniquely equipped with two distinct reactive centers: a hydrolyzable methyldichlorosilyl group for inorganic surface anchoring and a polymerizable acrylate group for organic matrix integration.[1] This guide provides an in-depth technical overview of its synthesis, reaction mechanisms, and key applications, offering researchers and drug development professionals the foundational knowledge required to leverage its unique capabilities.

The core utility of this organochlorosilane lies in its capacity to covalently bond with hydroxyl-rich inorganic surfaces (e.g., glass, silica, metal oxides) while simultaneously presenting a reactive acrylate "handle" for subsequent chemical modification.[1] This dual nature makes it an indispensable coupling agent, surface modifier, and crosslinking monomer in fields ranging from high-performance composites to sophisticated biomedical devices.[2][3]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the molecule's properties is critical for its effective application. The key physical and chemical identifiers are summarized below.

| Property | Value | Reference(s) |

| Chemical Formula | C₇H₁₂Cl₂O₂Si | [4] |

| Molecular Weight | 227.16 g/mol | [4] |

| IUPAC Name | 3-[dichloro(methyl)silyl]propyl prop-2-enoate | [4] |

| CAS Number | 71550-63-5 | [4] |

| Appearance | Transparent liquid | [4] |

| Density | 1.15 g/mL | [5] |

| Boiling Point | 73 °C (at unspecified low pressure) | [4] |

| Solubility | Reacts with water and other protic solvents (e.g., alcohols). Soluble in anhydrous aprotic organic solvents. | [5] |

Interpreted Spectroscopic Data

-

¹H NMR (proton): Expected signals would include a singlet for the Si-CH ₃ protons (~0.5-1.0 ppm), multiplets for the propyl chain protons (-CH ₂-Si, -CH ₂-CH₂-, -CH ₂-O-) between ~0.8-4.2 ppm, and a characteristic set of three multiplets for the vinyl protons of the acrylate group (-CH=CH ₂) between ~5.8-6.4 ppm.

-

¹³C NMR (carbon): Key resonances would be observed for the Si-C H₃ carbon (~ -5 to 5 ppm), the three propyl C H₂ carbons (~10-70 ppm), the vinyl carbons (~128-132 ppm), and the carbonyl carbon (C =O) of the ester group (~165-170 ppm).

-

²⁹Si NMR (silicon): A single resonance is expected in the region characteristic of dichloromethylsilyl groups, providing a clear indicator of the silicon environment.

-

FT-IR (Infrared): The spectrum would be dominated by a strong carbonyl (C=O) stretching band around 1720-1740 cm⁻¹. Other significant peaks would include C-H stretches (~2850-3000 cm⁻¹), C=C stretching (~1635 cm⁻¹), and strong Si-Cl stretching bands (~450-600 cm⁻¹). The absence of a broad O-H band (around 3200-3600 cm⁻¹) is a key indicator of product purity and lack of hydrolysis.

Synthesis and Reaction Mechanisms

The primary industrial synthesis route for (3-Acryloxypropyl)methyldichlorosilane is the platinum-catalyzed hydrosilylation of allyl acrylate with methyldichlorosilane.[1] This reaction involves the addition of the Si-H bond across the carbon-carbon double bond of the allyl group.

Caption: Hydrosilylation of allyl acrylate with methyldichlorosilane.

Causality in Synthesis: The Chalk-Harrod Mechanism

The hydrosilylation reaction is generally understood to proceed via the Chalk-Harrod mechanism (or a variation thereof).[6] The platinum catalyst is crucial as it orchestrates the reaction sequence:

-

Oxidative Addition: The catalyst activates the methyldichlorosilane by breaking the Si-H bond.

-

Olefin Insertion: The allyl acrylate coordinates to the platinum center, followed by insertion of the C=C bond into the Pt-H bond.

-

Reductive Elimination: The final step involves the formation of the new C-Si bond, releasing the (3-Acryloxypropyl)methyldichlorosilane product and regenerating the active catalyst.

Controlling reaction conditions is critical to prevent side reactions, such as polymerization of the acrylate monomer or isomerization of the allyl group.[7][8]

Representative Synthesis Protocol

This protocol is a representative procedure based on established methods for analogous hydrosilylation reactions.[6][8]

-

Reactor Setup: A dry, three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The entire system must be maintained under an inert atmosphere to prevent premature hydrolysis of the chlorosilane.

-

Reagent Charging: The flask is charged with allyl acrylate and a small amount of a polymerization inhibitor (e.g., MEHQ).

-

Catalyst Addition: A platinum catalyst, such as Karstedt's catalyst (a solution in xylene), is added to the flask (typically in the ppm range relative to the silane).

-

Reaction Execution: Methyldichlorosilane is added dropwise from the dropping funnel to the stirred solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature (e.g., 40-60 °C).

-

Monitoring and Workup: The reaction progress is monitored by FT-IR (disappearance of the Si-H stretch at ~2150 cm⁻¹) or GC.

-

Purification: Upon completion, the product is purified by vacuum distillation to remove the catalyst and any unreacted starting materials.

Core Reactivity: A Tale of Two Functional Groups

The utility of (3-Acryloxypropyl)methyldichlorosilane stems from the orthogonal reactivity of its two functional ends.

The Silyl Terminus: Hydrolysis and Condensation for Surface Anchoring

The methyldichlorosilyl group is highly susceptible to hydrolysis. In the presence of water, even atmospheric moisture, the two Si-Cl bonds are rapidly converted to Si-OH (silanol) groups, releasing hydrochloric acid (HCl) as a byproduct.[5]

These silanol intermediates are highly reactive and readily condense with hydroxyl groups present on inorganic surfaces (like silica or metal oxides) to form stable, covalent Si-O-Surface bonds.[1][9] They also self-condense with other silanol molecules to form a crosslinked polysiloxane network at the interface.[2]

Caption: Two-step mechanism of surface modification.

Protocol for Surface Modification of Silica Nanoparticles

This is a generalized protocol for surface functionalization.[5][10]

-

Nanoparticle Preparation: Disperse dried silica nanoparticles in an anhydrous solvent (e.g., toluene) in a reaction vessel under a nitrogen atmosphere using sonication.

-

Silane Solution: In a separate, dry vessel, prepare a solution of (3-Acryloxypropyl)methyldichlorosilane in anhydrous toluene (e.g., 1-5% w/v).

-

Reaction: Add the silane solution dropwise to the stirred nanoparticle suspension. A small amount of a non-nucleophilic base (like pyridine) can be added to scavenge the HCl byproduct.

-

Curing: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 50-80 °C) for several hours to ensure complete condensation.

-

Washing: Isolate the functionalized nanoparticles by centrifugation. Wash repeatedly with the solvent (toluene) followed by a solvent like ethanol to remove unreacted silane and byproducts.

-

Drying: Dry the surface-modified nanoparticles under vacuum to yield a fine, functionalized powder.

The Acrylate Terminus: Polymerization for Matrix Integration

The acrylate group is a classic monomer for free-radical polymerization.[1] This reaction can be initiated by thermal initiators (e.g., AIBN) or, more commonly, by photoinitiators upon exposure to UV light.[11][12] This allows the silane, once anchored to a surface, to copolymerize with a bulk resin matrix (e.g., acrylics, polyesters), forming a robust, covalently integrated composite material.[13]

Caption: UV-initiated free-radical polymerization workflow.

Applications in Drug Development and Materials Science

Biomedical Devices and Drug Delivery

The ability to functionalize surfaces is critical in the biomedical field.[1]

-

Improving Biocompatibility: Medical implants (e.g., orthopedic or dental) can be coated with (3-Acryloxypropyl)methyldichlorosilane. The resulting acrylate surface can then be used to graft biocompatible polymers (like PEG or hydrogels), improving tissue integration and reducing rejection.[1]

-

Targeted Drug Delivery: Nanoparticles (e.g., silica, titania) can be surface-functionalized using the protocol described above.[5][9] The acrylate groups can then be used to attach targeting ligands or to create a polymer shell for encapsulating therapeutic agents. This functional shell can improve drug loading, control release profiles, and enhance circulation times.[1][14]

High-Performance Composites

In composite materials, the interface between the inorganic reinforcement (e.g., glass fibers) and the organic polymer matrix is often the weakest point. (3-Acryloxypropyl)methyldichlorosilane acts as a coupling agent to bridge this gap.[1] The silyl end bonds to the glass fiber surface, while the acrylate end copolymerizes with the matrix resin during curing. This covalent linkage dramatically improves stress transfer across the interface, leading to composites with significantly enhanced mechanical properties, such as flexural strength and durability, particularly in wet conditions.[13]

Safety, Handling, and Storage

(3-Acryloxypropyl)methyldichlorosilane is a reactive and hazardous chemical that must be handled with appropriate precautions.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[5] It is reactive with water, releasing corrosive HCl gas upon hydrolysis.[5] Inhalation may cause respiratory irritation.[5]

-

Handling: Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a lab coat.[5]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, dark place (recommended 0-5 °C).[5] Keep away from moisture, heat, sparks, and incompatible materials such as alcohols, amines, and oxidizing agents.[5]

Conclusion

(3-Acryloxypropyl)methyldichlorosilane is a quintessential example of a molecular linker, offering a robust and versatile platform for creating functionalized surfaces and high-strength composite materials. Its dual reactivity allows for a logical, two-step approach to material design: first, anchoring to an inorganic substrate, and second, integration into an organic polymer network. For researchers in materials science and professionals in drug development, a mastery of its chemistry provides a powerful tool to engineer novel materials with precisely controlled interfacial properties, paving the way for the next generation of advanced composites, biocompatible devices, and targeted therapeutic systems.

References

- CN105418668A - Preparation method for 3-acryloyloxy propyl trimethoxysilane - Google P

-

Selective hydrosilylation of allyl chloride with trichlorosilane - PMC - NIH. (URL: [Link])

-

Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane. (URL: [Link])

-

(3-Acryloxypropyl)methyldimethoxysilane - Hubei Jianghan New Materials Co., Ltd. (URL: [Link])

-

Unlocking Material Potential: Surface Modification with Organosilanes. (URL: [Link])

-

Epoxy (Meth)acrylate-Based Thermally and UV Initiated Curable Coating Systems - MDPI. (URL: [Link])

-

Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - NIH. (URL: [Link])

-

(3-ACRYLOXYPROPYL)METHYLDICHLOROSILANE - Gelest, Inc. (URL: [Link])

-

Synthesis of Acrylate-Functionalized Polyglycerols and an Investigation of their UV Curing Behaviors - ResearchGate. (URL: [Link])

-

Hydrosilylation reactions of polymethylhydrosiloxane with acrylates and methacrylates and solid polymer electrolyte membranes on their basis | Request PDF - ResearchGate. (URL: [Link])

-

Mohammad Jawaid Abou el Kacem Qaiss Rachid Bouhfid Editors - download. (URL: [Link])

-

Condensation reaction of 3-(methacryloxypropyl)-trimethoxysilane and diisobutylsilanediol in non-hydrolytic sol-gel process - LOMC. (URL: [Link])

-

Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC - NIH. (URL: [Link])

-

(PDF) Influence of silane coupling agent on the mechanical performance of flowable fibre-reinforced dental composites - ResearchGate. (URL: [Link])

-

Visible Light-Induced Controlled Surface Grafting Polymerization of Hydroxyethyl Methacrylate from Isopropylthioxanthone Semipin - RSC Publishing. (URL: [Link])

-

(PDF) A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes at Silica Surface - ResearchGate. (URL: [Link])

-

(PDF) Selective hydrosilylation of allyl chloride with trichlorosilane - ResearchGate. (URL: [Link])

-

Preparation, stabilization and CHARACTERIZATION of 3-(Methacryloyloxy) propyl trimethoxy silane modified colloidal nanosilica particles | Request PDF - ResearchGate. (URL: [Link])

-

Investigations on the Hydrosilylation of Allyl Cyanide: Synthesis and Characterization of Cyanopropyl-Functionalized Silicones | Request PDF - ResearchGate. (URL: [Link])

-

(3-ACRYLOXYPROPYL)TRIMETHOXYSILANE, 96% - Gelest, Inc. (URL: [Link])

-

Divinyltetramethyldisiloxane, 1,3-Divinyltetramethyl-Disil - DTIC. (URL: [Link])

-

UV Curable Coatings | Acrylate/Methacrylate Oligomers, Reactive Monomers, Photoinitiators, Additives - YouTube. (URL: [Link])

-

Electronic Supporting Information (ESI) - The Royal Society of Chemistry. (URL: [Link])

-

Characterization of the Interface in Polymer-Silica Composites Containing an Acrylic Silane Coupling Agent. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. (3-ACRYLOXYPROPYL)TRIMETHOXYSILANE, 96% - Gelest, Inc. [gelest.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. The synthesis and characterization of polyorganosiloxane nanoparticles from 3-mercaptopropyltrimethoxysilane for preparation of nanocomposite films via photoinitiated thiol-ene polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Surface Modification of Silica Particles with Adhesive Functional Groups or Their Coating with Chitosan to Improve the Retention of Toothpastes in the Mouth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. qcc.tyut.edu.cn [qcc.tyut.edu.cn]

- 11. Epoxy (Meth)acrylate-Based Thermally and UV Initiated Curable Coating Systems [mdpi.com]

- 12. m.youtube.com [m.youtube.com]

- 13. download.e-bookshelf.de [download.e-bookshelf.de]

- 14. philjournalsci.dost.gov.ph [philjournalsci.dost.gov.ph]

boiling point and density of (3-Acryloxypropyl)methyldichlorosilane

An In-depth Technical Guide to (3-Acryloxypropyl)methyldichlorosilane: Properties, Handling, and Analysis

Introduction and Core Concepts

(3-Acryloxypropyl)methyldichlorosilane, with CAS Number 71550-63-5, is a bifunctional organosilane molecule of significant interest in materials science and synthetic chemistry.[1][2][3] Its structure incorporates a reactive methyldichlorosilyl group at one end and a polymerizable acryloxy group at the other, separated by a propyl spacer. This dual functionality allows it to act as a crucial coupling agent or surface modifier, capable of bridging inorganic substrates (via the silane) and organic polymers (via the acrylate). This guide provides a detailed examination of its core physicochemical properties, safe handling protocols rooted in its chemical reactivity, and standard methodologies for its characterization.

Physicochemical Properties

The physical properties of (3-Acryloxypropyl)methyldichlorosilane are fundamental to its application and handling. The boiling point is notably pressure-dependent, a common characteristic for high molecular weight silanes that may be susceptible to decomposition or polymerization at their atmospheric boiling point.

| Property | Value | Source(s) |

| CAS Number | 71550-63-5 | [1][2][3] |

| Molecular Formula | C₇H₁₂Cl₂O₂Si | [1][2][3] |

| Molecular Weight | 227.15 g/mol | [2][3] |

| Appearance | Clear to straw liquid | [2] |

| Boiling Point | 73 °C @ 0.1 mmHg | [2] |

| Density | 1.15 g/cm³ (or 1.150 g/mL) | [1][2][3] |

| Refractive Index | 1.4585 | [1][2] |

| Odor | Acrid | [2] |

Reactivity, Stability, and Safe Handling

The defining characteristic of (3-Acryloxypropyl)methyldichlorosilane is the high reactivity of the silicon-chlorine bonds. This dictates all aspects of its storage and handling.